molecular formula C22H18O5 B11378073 3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Cat. No.: B11378073
M. Wt: 362.4 g/mol
InChI Key: IVPSOCGTIIFJDC-UHFFFAOYSA-N
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Description

3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is a complex organic compound with a unique structure that combines elements of furochromen and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the furochromen core, followed by functionalization to introduce the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understanding its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of furochromen and propanoic acid moieties sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

3-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid

InChI

InChI=1S/C22H18O5/c1-12-3-5-14(6-4-12)18-11-26-19-10-20-16(9-17(18)19)13(2)15(22(25)27-20)7-8-21(23)24/h3-6,9-11H,7-8H2,1-2H3,(H,23,24)

InChI Key

IVPSOCGTIIFJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CCC(=O)O)C

Origin of Product

United States

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